3-Bromo-5-tert-butylbenzene-1,2-diol 3-Bromo-5-tert-butylbenzene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 38475-36-4
VCID: VC7586376
InChI: InChI=1S/C10H13BrO2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,12-13H,1-3H3
SMILES: CC(C)(C)C1=CC(=C(C(=C1)Br)O)O
Molecular Formula: C10H13BrO2
Molecular Weight: 245.116

3-Bromo-5-tert-butylbenzene-1,2-diol

CAS No.: 38475-36-4

Cat. No.: VC7586376

Molecular Formula: C10H13BrO2

Molecular Weight: 245.116

* For research use only. Not for human or veterinary use.

3-Bromo-5-tert-butylbenzene-1,2-diol - 38475-36-4

Specification

CAS No. 38475-36-4
Molecular Formula C10H13BrO2
Molecular Weight 245.116
IUPAC Name 3-bromo-5-tert-butylbenzene-1,2-diol
Standard InChI InChI=1S/C10H13BrO2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,12-13H,1-3H3
Standard InChI Key XGWHVLKOISKVLR-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C(=C1)Br)O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is 3-bromo-5-(tert-butyl)benzene-1,2-diol, reflecting the positions of its substituents. Key identifiers include:

  • CAS Registry Number: 38475-36-4

  • PubChem CID: 787529

  • SMILES: CC(C)(C)C₁=CC(=C(C(=C₁)Br)O)O

  • InChIKey: XGWHVLKOISKVLR-UHFFFAOYSA-N

The tert-butyl group (C(C)(C)C) at position 5 introduces significant steric bulk, while the bromine atom at position 3 enhances electrophilic reactivity. The adjacent hydroxyl groups at positions 1 and 2 enable hydrogen bonding and chelation .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₃BrO₂
Molecular Weight245.11 g/mol
CAS Number38475-36-4
SMILESCC(C)(C)C₁=CC(=C(C(=C₁)Br)O)O
Boiling PointNot reported
Melting PointNot reported

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-bromo-5-tert-butylbenzene-1,2-diol typically involves bromination of a pre-functionalized benzene derivative. A plausible route, extrapolated from similar compounds , involves:

  • Diazotization and Hydrodehalogenation:

    • Starting with 2-bromo-4-tert-butylaniline, diazotization using NaNO₂ and H₂SO₄ generates a diazonium salt.

    • Subsequent treatment with FeSO₄ in dimethylformamide (DMF) facilitates hydrodehalogenation, yielding the brominated intermediate .

  • Hydroxylation:

    • Selective oxidation or hydroxylation introduces the diol groups. Protecting groups may be employed to prevent over-oxidation.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
DiazotizationNaNO₂, H₂SO₄, 10°C84%
HydrodehalogenationFeSO₄·7H₂O, DMF, H₂O84%

Optimization Challenges

  • Steric Hindrance: The tert-butyl group complicates electrophilic substitution, necessitating elevated temperatures or catalysts.

  • Regioselectivity: Bromination must occur para to the tert-butyl group, requiring directing groups or precise conditions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar hydroxyl groups and nonpolar tert-butyl moiety:

  • Polar Solvents: Soluble in DMF, DMSO, and acetone due to hydrogen bonding.

  • Nonpolar Solvents: Limited solubility in hexane or toluene.
    Stability under ambient conditions is likely high, though bromine may render it light-sensitive.

Spectroscopic Characterization

  • NMR (¹H): Peaks for aromatic protons appear δ 6.8–7.5 ppm, with tert-butyl protons at δ 1.3 ppm (singlet) .

  • IR: O-H stretches near 3200–3400 cm⁻¹; C-Br at 500–600 cm⁻¹ .

Applications in Organic Synthesis

Ligand Design

The diol’s hydroxyl groups enable chelation to metal centers. For example:

  • Palladium Catalysis: Analogous brominated tert-butyl compounds form ligands for C-O cross-coupling reactions .

  • Steric Modulation: The tert-butyl group prevents undesired side reactions by shielding the metal center .

Pharmaceutical Intermediates

Brominated aromatics are precursors in drug synthesis. The diol moiety may facilitate prodrug formulations via esterification.

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